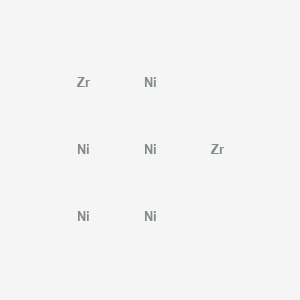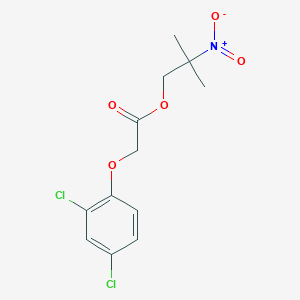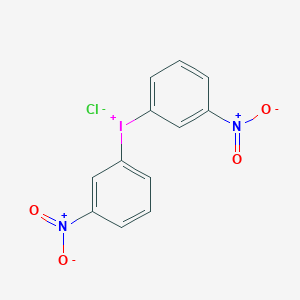
Bis(3-nitrophenyl)iodanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-nitrophenyl)iodanium chloride is an organoiodine compound that belongs to the class of iodonium salts. These compounds are known for their ability to act as photoinitiators and are widely used in various chemical reactions, particularly in the field of polymerization. The presence of nitro groups on the phenyl rings enhances the reactivity of this compound, making it a valuable reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-nitrophenyl)iodanium chloride typically involves the reaction of iodobenzene with 3-nitrobenzene under oxidative conditions. A common method includes the use of an oxidizing agent such as hydrogen peroxide or peracetic acid in the presence of a suitable catalyst. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography to obtain this compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3-nitrophenyl)iodanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iodine compounds.
Reduction: It can be reduced to form iodobenzene and 3-nitrobenzene.
Substitution: The nitro groups on the phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state iodine compounds.
Reduction: Iodobenzene and 3-nitrobenzene.
Substitution: Substituted nitrophenyl derivatives.
Applications De Recherche Scientifique
Bis(3-nitrophenyl)iodanium chloride has a wide range of applications in scientific research:
Biology: Employed in the study of biological systems where it acts as a cross-linking agent for proteins and nucleic acids.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon irradiation.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and composites.
Mécanisme D'action
The mechanism of action of bis(3-nitrophenyl)iodanium chloride involves the generation of reactive intermediates upon exposure to light. The compound absorbs light energy, leading to the formation of excited states that can undergo electron transfer reactions. This results in the generation of reactive radicals or cations that initiate polymerization or other chemical reactions. The molecular targets and pathways involved include the activation of monomers and the formation of cross-linked polymer networks .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyliodonium chloride: Lacks the nitro groups, making it less reactive compared to bis(3-nitrophenyl)iodanium chloride.
Bis(4-nitrophenyl)iodanium chloride: Similar structure but with nitro groups in the para position, leading to different reactivity and applications.
Triarylsulfonium salts: Another class of photoinitiators with different photophysical properties and reactivity.
Uniqueness
This compound is unique due to the presence of nitro groups in the meta position on the phenyl rings. This structural feature enhances its reactivity and makes it a more efficient photoinitiator compared to other iodonium salts. Its ability to generate reactive intermediates under mild conditions and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
6293-62-5 |
|---|---|
Formule moléculaire |
C12H8ClIN2O4 |
Poids moléculaire |
406.56 g/mol |
Nom IUPAC |
bis(3-nitrophenyl)iodanium;chloride |
InChI |
InChI=1S/C12H8IN2O4.ClH/c16-14(17)11-5-1-3-9(7-11)13-10-4-2-6-12(8-10)15(18)19;/h1-8H;1H/q+1;/p-1 |
Clé InChI |
SRIHWRQPGGTXPM-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC(=C1)[I+]C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



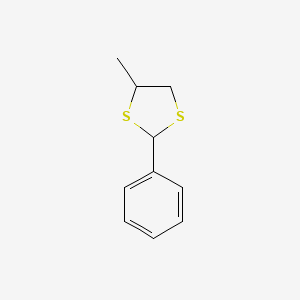

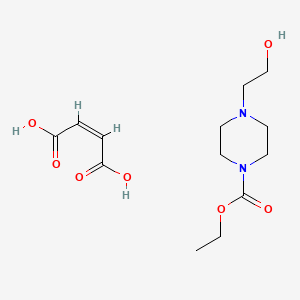
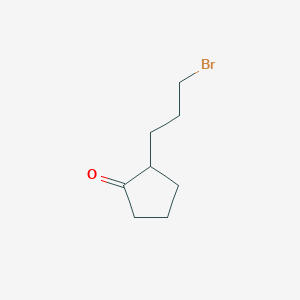
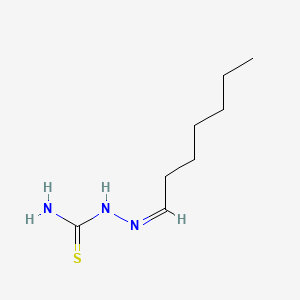
![2-Azabicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14730968.png)
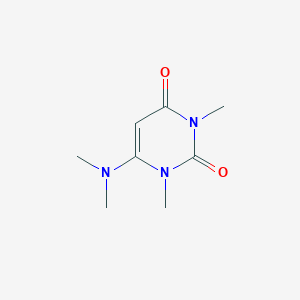
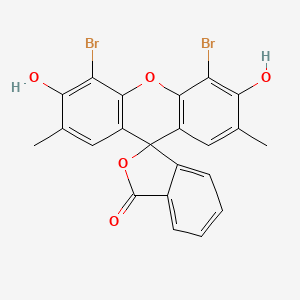
![Pentyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B14730989.png)
